

## A Comparative Analysis of AZD7545 and CPI-613 in Metabolic Studies

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of two metabolic inhibitors, AZD7545 and CPI-613 (devimistat), which have been investigated for their therapeutic potential by targeting cellular metabolism. While both compounds modulate the tricarboxylic acid (TCA) cycle, they do so through distinct mechanisms, leading to different downstream effects and clinical trajectories. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of the affected signaling pathways.

## **Executive Summary**

**AZD7545** is a potent and selective inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), developed by AstraZeneca for the treatment of type 2 diabetes. Its clinical development appears to have been discontinued. By inhibiting PDHK2, **AZD7545** activates the pyruvate dehydrogenase (PDH) complex, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.

In contrast, CPI-613 is a lipoic acid analog that directly inhibits two key enzymes within the TCA cycle: the pyruvate dehydrogenase complex and the  $\alpha$ -ketoglutarate dehydrogenase ( $\alpha$ -KGDH) complex. This dual inhibition disrupts mitochondrial metabolism in cancer cells, leading to apoptosis. CPI-613 has been investigated primarily as an anti-cancer agent.

This guide will delve into the mechanisms of action, present comparative quantitative data, provide detailed experimental protocols for relevant metabolic assays, and visualize the



signaling pathways involved.

## **Data Presentation: Quantitative Comparison**

The following tables summarize the key quantitative data for **AZD7545** and CPI-613 based on available preclinical studies.

Table 1: In Vitro Inhibitory and Activator Potency



Compound	Target(s)	Parameter	Value	Species/Sy stem	Reference(s
AZD7545	PDHK1	IC50	36.8 nM	Recombinant Human	[1]
PDHK2	IC50	6.4 nM	Recombinant Human	[1]	
PDHK3	IC <sub>50</sub>	600 nM	Recombinant Human		-
PDHK4	Activity	Stimulatory at >10 nM	Recombinant Human	[1]	
PDH Activity	EC50	5.2 nM	In the presence of PDHK2	[1]	•
Pyruvate Oxidation	EC50	105 nM	Rat Hepatocytes	[1]	
CPI-613	PDH complex, α- KGDH complex	EC50	120 μΜ	H460 human lung cancer cells	
PDH complex, α- KGDH complex	EC50	120 μΜ	Saos-2 human sarcoma cells		-
Cell Proliferation	IC50	~200 μM	AsPC-1 and PANC-1 pancreatic cancer cells	_	
Cell Proliferation	IC50	316 μM (24h)	6606PDA murine pancreatic cancer cells		



Table 2: Clinical Trial Information

Compound	Indication(s	Phase	Key Findings	Status	Reference(s
AZD7545	Type 2 Diabetes	Preclinical/Ea rly Clinical	Showed potential to improve glucose control in animal models.	Discontinued (reasons not publicly disclosed)	
CPI-613	Pancreatic Cancer	Phase 3 (AVENGER 500)	Did not meet primary endpoint of improving overall survival in combination with mFOLFIRINO X.	Development ongoing in other trials	[2]
Acute Myeloid Leukemia	Phase 3 (ARMADA 2000)	Did not meet primary endpoint.	Development ongoing in other trials	[2]	
Pancreatic Cancer (LAPC/BRPC )	Phase 1/2	Combination with mFOLFIRINO X was feasible but did not meet primary endpoint of doubling overall survival.	Completed	[3]	



### **Experimental Protocols**

Detailed methodologies for key experiments cited in the study of **AZD7545** and CPI-613 are provided below.

## Pyruvate Dehydrogenase Kinase (PDHK) Inhibition Assay (for AZD7545)

This radiometric assay quantifies the ability of **AZD7545** to inhibit the phosphorylation of the PDH E1 $\alpha$  subunit by a specific PDHK isoform.

### Materials:

- Recombinant human PDHK isoenzymes (e.g., PDHK2)
- PDH E1α subunit (substrate)
- [y-32P]ATP (radiolabeled phosphate donor)
- AZD7545
- Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl<sub>2</sub>, 5 mM KCl, 1 mM DTT)
- Stop Solution (e.g., 75 mM phosphoric acid)
- Phosphocellulose filter plates
- · Scintillation counter and fluid

#### Procedure:

- Compound Preparation: Prepare serial dilutions of AZD7545 in the assay buffer.
- Reaction Setup: In a 96-well plate, combine the recombinant PDHK enzyme, the PDH E1α substrate, and the diluted AZD7545 or vehicle control.
- Initiation: Start the kinase reaction by adding [y-32P]ATP to each well.



- Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for phosphorylation.
- Termination: Stop the reaction by adding the stop solution.
- Washing: Transfer the reaction mixture to a phosphocellulose filter plate and wash multiple times with phosphoric acid to remove unincorporated [y-32P]ATP.
- Detection: After drying the plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter. The amount of incorporated <sup>32</sup>P is proportional to the PDHK activity.
- Data Analysis: Calculate the percentage of inhibition for each AZD7545 concentration relative to the vehicle control and determine the IC<sub>50</sub> value by fitting the data to a doseresponse curve.

### Pyruvate Dehydrogenase (PDH) Activity Assay

This spectrophotometric assay measures the activity of the PDH complex by monitoring the reduction of NAD+ to NADH.

### Materials:

- Cell or tissue lysates
- PDH Assay Buffer (containing cofactors such as thiamine pyrophosphate, coenzyme A, and MgCl<sub>2</sub>)
- Pyruvate (substrate)
- NAD+
- A colorimetric probe that reacts with NADH (e.g., WST-1)
- 96-well plate
- Spectrophotometer (plate reader)



### Procedure:

- Sample Preparation: Prepare cell or tissue lysates in an appropriate lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
- Reaction Mixture: In a 96-well plate, add a standardized amount of protein from each lysate.
- Initiation: Add a master mix containing the PDH assay buffer, pyruvate, NAD+, and the colorimetric probe to each well to start the reaction.
- Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) kinetically over a set period.
- Data Analysis: Calculate the rate of change in absorbance per minute (ΔOD/min), which is proportional to the PDH activity. Normalize the activity to the protein concentration of the lysate.

## α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay

Similar to the PDH activity assay, this spectrophotometric method measures  $\alpha$ -KGDH activity by following the reduction of NAD+ to NADH.

### Materials:

- Mitochondrial extracts or purified enzyme
- Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing MgCl<sub>2</sub>, thiamine pyrophosphate, and coenzyme A)
- α-Ketoglutarate (substrate)
- NAD+
- Spectrophotometer

### Procedure:



- Sample Preparation: Isolate mitochondria from cells or tissues or use a purified α-KGDH enzyme preparation.
- Reaction Setup: In a cuvette, combine the assay buffer, mitochondrial extract or purified enzyme, and  $\alpha$ -ketoglutarate.
- Initiation: Start the reaction by adding NAD+.
- Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
- Data Analysis: Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M<sup>-1</sup>cm<sup>-1</sup>) to determine the enzyme activity.

## Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR) of live cells in real-time to assess mitochondrial function.

### Materials:

- Seahorse XF Analyzer and consumables (culture plates, sensor cartridges, calibrant)
- Cultured cells
- Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
- Mitochondrial stress test compounds: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).

### Procedure:

 Cell Seeding: Seed cells in a Seahorse XF culture plate at a predetermined density and allow them to adhere overnight.



- Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO<sub>2</sub> incubator at 37°C overnight.
- Cell Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO<sub>2</sub> incubator at 37°C for one hour.
- Compound Loading: Load the mitochondrial stress test compounds into the appropriate ports
  of the hydrated sensor cartridge.
- Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the basal OCR and then sequentially inject the compounds to determine key parameters of mitochondrial respiration:
  - Basal Respiration: Initial OCR measurement.
  - ATP-linked Respiration: Decrease in OCR after oligomycin injection.
  - Maximal Respiration: OCR after FCCP injection.
  - Spare Respiratory Capacity: The difference between maximal and basal respiration.
  - Non-mitochondrial Respiration: OCR remaining after rotenone/antimycin A injection.
- Data Analysis: The Seahorse software calculates and plots the various parameters of mitochondrial respiration.

## **Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)**

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

### Materials:

- Cultured cells (treated and untreated)
- Annexin V-FITC conjugate



- · Propidium Iodide (PI) solution
- 1X Annexin V Binding Buffer (containing CaCl<sub>2</sub>)
- · Flow cytometer

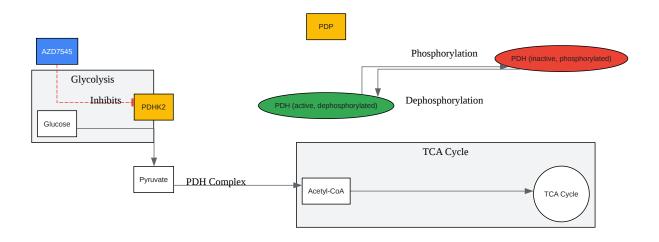
### Procedure:

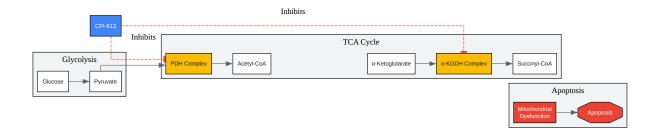
- Cell Harvesting: Harvest both adherent and suspension cells, including the culture medium which may contain apoptotic cells.
- Washing: Wash the cells with cold PBS.
- Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10<sup>6</sup> cells/mL.
- Staining: To 100 μL of the cell suspension, add 5 μL of Annexin V-FITC and 5 μL of PI.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Analysis: Add 400  $\mu$ L of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
  - Viable cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
  - Necrotic cells: Annexin V-negative and PI-positive.

# Mandatory Visualization Signaling Pathways and Experimental Workflows

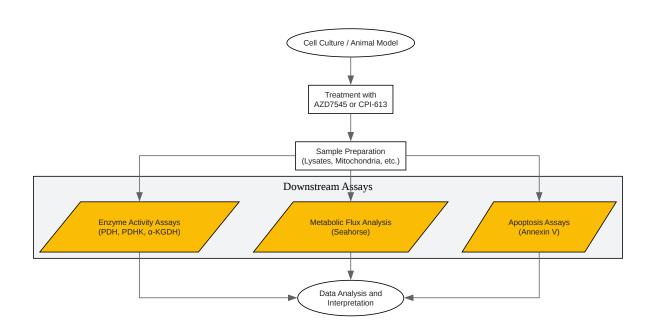
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by **AZD7545** and CPI-613, as well as a general experimental workflow for their analysis.











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